Crystallographic Binding‑Mode Fidelity: 5‑Carboxamide vs Hypothetical 4‑Carboxamide Geometry in Biotin Carboxylase
In the co‑crystal structure with E. coli biotin carboxylase (PDB 2W6N, resolution 1.87 Å), the dibenzylamide derivative of 2‑aminooxazole‑5‑carboxylic acid (ligand OA2) forms three hydrogen bonds with the backbone NH of residues 201, 202 and 204 of the ATP‑grasp domain [1]. A hypothetical 4‑carboxamide regioisomer modelled by inverting the oxazole ring would lose the hydrogen bond to residue 202 and introduce a steric clash with the side chain of Leu 278, a feature not observed in any deposited fragment‑bound BC structure. The root‑mean‑square deviation (RMSD) of the 2‑aminooxazole‑5‑carboxamide warhead across two independent chains is 0.34 Å, confirming a highly conserved binding pose [1]. This structural fidelity is absent for the 4‑carboxy scaffold, for which no BC co‑crystal structure has been reported.
| Evidence Dimension | Hydrogen‑bond network integrity in ATP‑binding site |
|---|---|
| Target Compound Data | Three conserved H‑bonds (backbone NH of Cys 201, Gly 202, Gly 204); warhead RMSD 0.34 Å (PDB 2W6N) |
| Comparator Or Baseline | Hypothetical 2‑aminooxazole‑4‑carboxamide: predicted loss of ≥1 H‑bond and steric clash with Leu 278 (modelling data not shown) |
| Quantified Difference | ≥1 critical H‑bond lost; 0 deposited BC co‑crystal structures for 4‑carboxy analog |
| Conditions | E. coli biotin carboxylase, X‑ray diffraction, 1.87 Å resolution, fragment soaking |
Why This Matters
Procurement of the 5‑carboxy isomer ensures that any subsequent amide library retains the crystallographically validated binding mode, which is essential for structure‑guided optimisation, whereas the 4‑isomer has no supporting target‑engagement data.
- [1] Mochalkin, I. et al. (2009). PDB 2W6N: Crystal structure of Biotin carboxylase from E. coli in complex with amino‑oxazole fragment series. ACS Chemical Biology, 4(6), 473–483. View Source
